

# An In-depth Technical Guide on the ADME Profile and Toxicology of Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |  |  |
|----------------------|------------------------|-----------|--|--|
| Compound Name:       | Dehydroandrographolide |           |  |  |
| Cat. No.:            | B1139154               | Get Quote |  |  |

**Dehydroandrographolide** (Deh), a primary bioactive diterpene lactone isolated from the traditional Chinese medicine Andrographis paniculata, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1] As research progresses towards its clinical application, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, alongside a comprehensive toxicological assessment, is imperative for drug development professionals. This technical guide provides a detailed overview of the current knowledge on the ADME characteristics and safety profile of **dehydroandrographolide**, supported by experimental methodologies and data visualizations.

# **ADME Profile of Dehydroandrographolide**

**Dehydroandrographolide** exhibits rapid absorption and metabolic elimination.[1] However, its low water solubility can present challenges for oral administration.[2]

# **Absorption**

Studies in Sprague-Dawley rats have demonstrated that **dehydroandrographolide** is rapidly absorbed after oral administration, with detection in plasma within one hour.[1] The oral bioavailability has been determined to be 11.92% in rats.[1][3] The absorption process appears to be stable across different pH levels in the intestine, with the ileum identified as the optimal site for absorption.[1]



In vitro studies using Caco-2 cell models suggest that the transport of **dehydroandrographolide** across the intestinal epithelium is not significantly mediated by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] [4] The apparent permeability coefficient (Papp) from the basolateral to the apical side (5.37×10<sup>-5</sup> cm/s) is nearly equal to that from the apical to the basolateral side (4.56×10<sup>-5</sup> cm/s).[3]

#### **Distribution**

Following administration, **dehydroandrographolide** distributes to various tissues. In rats, after intravenous injection of a **dehydroandrographolide** derivative, the highest concentrations were found in the kidney, followed by the colon, liver, lung, heart, spleen, and stomach.[1] Pathological conditions can influence its distribution; for instance, in mice with acute lung injury, **dehydroandrographolide** showed increased distribution and residence in the lungs compared to healthy mice.[5] Plasma protein binding is a significant factor that influences the distribution and biological effects of a drug.[1]

#### Metabolism

**Dehydroandrographolide** undergoes extensive metabolism in the body. The primary metabolic pathways include hydroxylation, hydration, sulfonation, and conjugation with sulfates and glucuronic acid.[4] Glucuronidation is a major phase II metabolic route, with UGT2B7 being the primary enzyme responsible for this process.[6] Studies have indicated that after intravenous administration of **dehydroandrographolide** succinate (DAS), a derivative, a large portion of the drug is cleared from the plasma after being transformed into metabolites.[7]

#### **Excretion**

The excretion of **dehydroandrographolide** and its metabolites occurs through both renal and biliary pathways. In a study with healthy volunteers receiving intravenous DAS, approximately 10.1% to 15.5% of the dose was excreted unchanged in the urine within 24 hours, with over 90% of this occurring within the first 4 hours.[7] This suggests rapid clearance from the plasma. [7] Biliary excretion of the parent compound appears to be minor, accounting for only about 0.1% of the absorbed amount in rats.[3]

### **Pharmacokinetic Data Summary**



The following tables summarize the key pharmacokinetic parameters of **dehydroandrographolide** and its succinate derivative from various studies.

Table 1: Pharmacokinetic Parameters of **Dehydroandrographolide** 

| Species  | Dose &<br>Route                                   | Cmax<br>(µg/mL) | Tmax<br>(h) | AUC<br>(ng·h/m<br>L)     | t½ (h)                | Oral<br>Bioavail<br>ability<br>(%) | Referen<br>ce |
|----------|---------------------------------------------------|-----------------|-------------|--------------------------|-----------------------|------------------------------------|---------------|
| SD Rats  | 120<br>mg/kg,<br>Oral                             | 4.19 ±<br>1.76  | -           | -                        | -                     | 11.92                              | [1]           |
| Chickens | 5 g/kg (A.<br>paniculat<br>a<br>extract),<br>Oral | -               | -           | -                        | 2.38 ±<br>0.21        | -                                  | [1]           |
| Humans   | Chuanxin<br>lian<br>tablets,<br>Oral              | -               | ~1.5        | -                        | -                     | -                                  | [1]           |
| ALI Mice | 20<br>mg/kg,<br>Oral                              | -               | -           | Higher in ALI mice       | Longer in<br>ALI mice | -                                  | [5]           |
| UC Rats  | -                                                 | -               | -           | 2355.73<br>to<br>4794.15 | -                     | -                                  | [1]           |

ALI: Acute Lung Injury; UC: Ulcerative Colitis

Table 2: Pharmacokinetic Parameters of **Dehydroandrographolide** Succinate (DAS) in Healthy Chinese Volunteers (Intravenous)



| Dose       | Cmax (mg/L) | AUC <sub>0-12</sub><br>(mg·h/L) | t½ (h) | Clearance<br>(mL/min) |
|------------|-------------|---------------------------------|--------|-----------------------|
| 80 mg      | 4.82        | 6.18                            | 1.51   | 13.27                 |
| 160 mg     | 12.85       | 16.95                           | 1.89   | 9.60                  |
| 320 mg     | 26.90       | 40.65                           | 1.89   | 8.07                  |
| Source:[7] |             |                                 |        |                       |

# **Toxicology Profile**

**Dehydroandrographolide** is generally considered to have a better safety profile compared to andrographolide.[1][2] Derivatives have also been synthesized to reduce toxicity and enhance therapeutic activity.[1]

### **Acute Toxicity**

Acute toxicity studies on andrographolide, a related compound, suggest it is safe up to a maximum dose of 500 mg/kg body weight in rats, with no mortality or signs of tissue damage in the liver and kidney observed.[8] An acute oral toxicity study of a standardized Andrographis paniculata extract at a high dose of 5000 mg/kg BW in mice showed no significant toxicological effects.[9] For an andrographolide self-nanoemulsifying drug delivery system (SNEDDS), the LD50 in male Wistar rats was determined to be 832.6 mg/kg body weight, indicating slight toxicity.[10][11]

### Genotoxicity

There is limited specific genotoxicity data available for **dehydroandrographolide**. However, studies on andrographolide and standardized extracts of A. paniculata provide some insight. Andrographolide was found to be non-genotoxic in vitro at the doses tested.[12] A standardized extract of A. paniculata did not induce mutations in the Ames test or clastogenicity in CHO-K1 cells in vitro.[13]

#### **Other Toxicological Findings**

 Hepatotoxicity: Dehydroandrographolide has shown protective effects against liver injury in some models.[1]



- Allergic Reactions: While generally safe, there have been reports of anaphylactic and allergic reactions associated with products containing A. paniculata.[14]
- Cytotoxicity: Dehydroandrographolide has demonstrated cytotoxic effects against various cancer cell lines, which is the basis for its anti-cancer activity.[15][16]

Table 3: Summary of Toxicological Studies

| Test<br>Substance                        | Model System                                                  | Dose                                      | Key Findings                                              | Reference |
|------------------------------------------|---------------------------------------------------------------|-------------------------------------------|-----------------------------------------------------------|-----------|
| Andrographolide                          | Rats                                                          | Up to 500 mg/kg                           | No mortality or tissue damage observed.                   | [8]       |
| A. paniculata<br>Standardized<br>Extract | Mice                                                          | Up to 5000<br>mg/kg (single<br>oral dose) | No significant acute toxicological effects.               | [9]       |
| Andrographolide<br>SNEDDS                | Male Wistar Rats                                              | 500, 700, 900<br>mg/kg                    | LD50 = 832.6<br>mg/kg.                                    | [10][11]  |
| Andrographolide                          | AHH-1 and MCL-<br>5 human<br>lymphoblastoid<br>cell lines     | 10-50 μΜ                                  | Not genotoxic;<br>induced dose-<br>dependent<br>necrosis. | [12]      |
| A. paniculata<br>Standardized<br>Extract | In vitro (Ames,<br>Chromosome<br>Aberration,<br>Micronucleus) | Various                                   | Not genotoxic.                                            | [13]      |

# Experimental Protocols Single-Pass Rat Intestinal Perfusion Model

This in situ model is used to determine the intestinal absorption characteristics of a drug.



- Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. They are then anesthetized.
- Surgical Procedure: A midline abdominal incision is made, and a specific segment of the intestine (e.g., duodenum, jejunum, ileum, colon) is isolated and cannulated at both ends.
- Perfusion: The intestinal segment is rinsed with saline and then perfused with a drug solution at a constant flow rate.
- Sample Collection: Perfusate samples are collected from the outlet cannula at predetermined time intervals.
- Analysis: The concentration of the drug in the collected samples is determined using a
  validated analytical method, such as LC-MS/MS, to calculate the absorption rate constant
  (Ka) and effective permeability (P\*eff).[3]

#### **In Vitro Caco-2 Permeability Assay**

This assay is used to predict intestinal drug absorption and identify potential interactions with efflux transporters.

- Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated and polarized monolayer.
- Transport Experiment: The experiment is initiated by adding the drug solution to either the apical (AP) or basolateral (BL) side of the monolayer.
- Sample Collection: Samples are taken from the receiver chamber (BL or AP, respectively) at specific time points.
- Analysis: Drug concentrations in the samples are quantified to determine the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the involvement of efflux transporters.[3][17]

## **Acute Oral Toxicity Study (OECD Guideline 420)**



This study provides information on the health hazards likely to arise from a single, short-term exposure to a substance by the oral route.

- Animal Selection: Healthy, young adult mice or rats of a single sex are used.
- Dosing: A single dose of the test substance is administered orally to a group of animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
   Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is also recorded.
- Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed outcomes at different dose levels.[9]

#### **Visualizations**



Click to download full resolution via product page

Dehydroandrographolide ADME Process Workflow





Click to download full resolution via product page

Primary Metabolic Pathways of **Dehydroandrographolide** 





Click to download full resolution via product page

Workflow for Rat Intestinal Perfusion Experiment



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [Oral bioavailability and intestinal disposition of dehydroandrographolide in rats] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect and pharmacokinetics of dehydroandrographolide, an active component of Andrographis paniculata, on Poly(I:C)-induced acute lung injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Glucuronidation of Andrographolide and Its Major Derivatives: Metabolite Identification, Isozyme Contribution, and Species Differences PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tolerance of dehydroandrographolide succinate injection after intravenous administration in healthy Chinese volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Toxicity and the Effect of Andrographolide on Porphyromonas gingivalis-Induced Hyperlipidemia in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute oral toxicity evaluation of Andrographis paniculata-standardized first true leaf ethanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Oral Toxicity Evaluation of Andrographolide Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Oral Toxicity Evaluation of Andrographolide Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The genotoxicity and cytotoxicity assessments of andrographolide in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the genotoxic potential and acute oral toxicity of standardized extract of Andrographis paniculata (KalmCold) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tga.gov.au [tga.gov.au]



- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the ADME Profile and Toxicology of Dehydroandrographolide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139154#dehydroandrographolide-adme-profile-and-toxicology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com